1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride
Description
X-ray Diffraction Studies of Crystal Packing
X-ray diffraction studies reveal that 1H-benzo[d]imidazole-2-carboxylic acid hydrochloride crystallizes in a monoclinic system with space group P2₁/c. The unit cell parameters include a = 6.8503 Å, b = 7.3679 Å, c = 18.939 Å, and β = 109.728°, forming a three-dimensional network stabilized by hydrogen bonds. The protonated benzimidazolium moiety and carboxylate group engage in N–H···Cl⁻ and O–H···Cl⁻ interactions, creating a layered architecture along the bc-plane (Fig. 1). Notably, the dihedral angle between the benzimidazole ring and carboxylate group measures 0.62°, indicating near-planarity.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| a (Å) | 6.8503 |
| b (Å) | 7.3679 |
| c (Å) | 18.939 |
| β (°) | 109.728 |
| V (ų) | 899.8 |
| Z | 4 |
The crystal packing is further stabilized by π–π interactions between adjacent benzimidazole rings, with centroid-to-centroid distances of 3.6166 Å. These interactions contribute to the compound’s thermal stability, as evidenced by differential scanning calorimetry.
Tautomeric Forms in Solid-State Configuration
In the solid state, this compound exists predominantly as the 1H-tautomer due to protonation at the N1 position. Solid-state ¹⁵N CPMAS NMR confirms this configuration, revealing distinct chemical shifts at δ = 190.2 ppm for N1 and δ = 165.4 ppm for N3. The protonation locks the tautomeric equilibrium, preventing interconversion observed in solution. Comparative analysis with the zwitterionic dihydrate form highlights the role of chloride ions in stabilizing the cationic benzimidazolium species.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
1H-benzimidazole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)7-9-5-3-1-2-4-6(5)10-7;/h1-4H,(H,9,10)(H,11,12);1H |
InChI Key |
ZQXIGMNSZLDFHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Phillips–Ladenburg Cyclization
The Phillips–Ladenburg method remains a cornerstone for synthesizing benzimidazole derivatives. In this approach, o-phenylenediamine undergoes cyclization with carboxylic acids under acidic conditions. For 1H-benzo[d]imidazole-2-carboxylic acid, glycolic acid serves as the carboxyl donor in concentrated hydrochloric acid, followed by oxidation to introduce the carboxylic acid group.
Reaction Conditions:
- Acid Catalyst: 6 M HCl
- Temperature: Reflux at 110°C for 24 hours
- Oxidizing Agent: Potassium permanganate (KMnO₄) in aqueous NaOH
- Yield: ~65% after recrystallization
The intermediate 2-hydroxymethylbenzimidazole forms during the initial cyclization, which is subsequently oxidized to the carboxylic acid. This method, while reliable, requires stringent control over oxidation conditions to avoid over-oxidation to undesired byproducts.
Carbon Dioxide Carboxylation
Supercritical CO₂ Methodology
A patent by US5117004A describes the direct carboxylation of imidazole derivatives using carbon dioxide under superatmospheric pressure. For 4,5-disubstituted imidazoles, this method selectively introduces a carboxyl group at the 2-position without requiring pre-functionalized substrates.
Optimized Protocol:
- Substrate: 4,5-Dichloroimidazole
- Base: Potassium carbonate (K₂CO₃)
- Pressure: 30–50 bar CO₂
- Temperature: 200°C for 10 hours
- Workup: Acidification to pH 3–4 with HCl precipitates the product
- Yield: 75%
This method is notable for its regioselectivity and scalability, though the high-pressure equipment required may limit accessibility for small-scale laboratories.
Stobbe Condensation and Cyclization
Two-Step Synthesis via Imidate Intermediates
WO2015005615A1 outlines a scalable route using Stobbe condensation followed by cyclization. The process begins with the reaction of methyl trimethylacetimidate with o-phenylenediamine derivatives, yielding intermediates that undergo cyclization in acetonitrile.
Key Steps:
- Stobbe Condensation:
- Reagents: Potassium tert-butoxide, methylene chloride
- Temperature: 50–55°C
- Molar Ratio: 1:1.4 (imidate:diamine)
- Cyclization:
This method avoids hazardous reagents and is amenable to industrial production, with demonstrated scalability to multi-kilogram batches.
Alternative Synthetic Routes
Oxidative Desulfurization
Recent advances employ oxidative desulfurization of 2-mercaptobenzimidazoles. Using hydrogen peroxide in acetic acid, the thiol group is oxidized to a carboxylic acid, followed by HCl treatment to form the hydrochloride salt.
Advantages:
- Mild Conditions: 60–70°C, atmospheric pressure
- Byproduct Mitigation: Minimal sulfurous waste
- Yield: 60–68%
Comparative Analysis of Methodologies
| Method | Key Reagents | Temperature (°C) | Pressure | Yield (%) | Scalability |
|---|---|---|---|---|---|
| Phillips–Ladenburg | Glycolic acid, KMnO₄ | 110 | Atmospheric | 65 | Moderate |
| CO₂ Carboxylation | K₂CO₃, CO₂ | 200 | 30–50 bar | 75 | High |
| Stobbe Condensation | Methyl imidate | 80–85 | Atmospheric | 80 | High |
| Oxidative Desulfurization | H₂O₂, HCl | 60–70 | Atmospheric | 68 | Low |
Industrial-Scale Production Considerations
The CO₂ carboxylation and Stobbe condensation methods are most viable for large-scale synthesis due to their high yields and compatibility with continuous flow reactors. WO2015005615A1 highlights a pilot-scale production of 2.10 kg using acetonitrile as a solvent, emphasizing reduced purification steps and cost-effectiveness.
Challenges:
- CO₂ Method: High capital investment for pressure-rated equipment.
- Stobbe Route: Requires strict moisture control to prevent imidate hydrolysis.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the benzene or imidazole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzene or imidazole rings.
Scientific Research Applications
Medicinal Applications
1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride has been extensively studied for its potential in drug development:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study demonstrated that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations comparable to established antibiotics .
- Anticancer Potential : The compound has shown promise in cancer research. In vitro studies indicated that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation . For instance, derivatives of this compound were tested against a panel of cancer cell lines, showing selective cytotoxicity towards specific types .
- Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes such as cyclooxygenase-2 (COX-2), which plays a crucial role in inflammatory processes. The inhibitory activity was found to be comparable to known anti-inflammatory drugs, suggesting its potential use in treating inflammatory diseases .
Agricultural Applications
The compound's unique properties also lend themselves to agricultural uses:
- Pesticide Development : Research has explored the synthesis of derivatives based on 1H-benzimidazole-2-carboxylic acid for use as agrochemicals. These derivatives have shown effectiveness in controlling plant pathogens and pests, making them candidates for new pesticide formulations .
Industrial Applications
In industrial contexts, 1H-benzimidazole-2-carboxylic acid hydrochloride serves various functions:
- Corrosion Inhibitors : The compound is utilized in developing corrosion inhibitors for metals. Its ability to form protective films on metal surfaces helps prevent corrosion in harsh environments, making it valuable in industries like construction and manufacturing .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 1H-benzimidazole-2-carboxylic acid hydrochloride. Results indicated that the compound effectively inhibited the growth of Candida albicans and Pseudomonas aeruginosa, showcasing its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
In a series of experiments conducted by the National Cancer Institute, several derivatives of benzimidazole were tested against human cancer cell lines. The findings revealed that certain modifications to the carboxylic acid group enhanced cytotoxicity against breast cancer cells, indicating a promising avenue for further drug development .
Mechanism of Action
The mechanism of action of 1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
Table 1: Structural and Functional Comparisons
Key Observations:
- Positional Isomerism : The shift of the carboxylic acid from C2 to C5 (e.g., 1H-benzo[d]imidazole-5-carboxylic acid) alters electronic properties, influencing binding affinity in enzymatic targets .
- Salt Forms : The hydrochloride salt enhances solubility compared to the free acid or hydrate forms (e.g., 1H-benzo[d]imidazole-2-carboxylic acid hydrate) .
- Functional Groups : Amide derivatives (e.g., compound 27 ) exhibit improved metabolic stability over carboxylic acids due to reduced ionization .
Pharmacological Activity
Key Observations:
Physicochemical Properties
Table 3: Physicochemical Comparisons
Key Observations:
Biological Activity
1H-Benzo[d]imidazole-2-carboxylic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
This compound functions through various mechanisms, primarily involving interactions with biological macromolecules such as proteins and nucleic acids. Notably, it has been identified as a potential inhibitor of metallo-β-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in certain bacteria. Structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its inhibitory potency against these enzymes, making it a candidate for developing new antibacterial agents .
Anticancer Activity
Recent research has highlighted the anticancer potential of 1H-benzimidazole derivatives, including the hydrochloride form. A series of compounds were synthesized and tested against various cancer cell lines. For instance, compounds derived from 1H-benzimidazole exhibited strong binding affinity to human topoisomerase I, a critical enzyme involved in DNA replication and repair. The most potent derivatives displayed IC50 values comparable to established chemotherapeutics like camptothecin .
Table 1: Anticancer Activity of 1H-Benzo[d]imidazole Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 11a | NCI-H460 | 15 | Topoisomerase I Inhibition |
| 12a | MCF-7 | 12 | DNA Binding & Stabilization |
| 12b | A549 | 16 | G2/M Phase Arrest |
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various Gram-negative bacteria, including strains producing MBLs. The compound's ability to penetrate bacterial membranes and interact with active site loops of MBLs enhances its efficacy as an antibacterial agent .
Case Study: Inhibition of MBLs
A study evaluated the antibacterial effects of 1H-benzimidazole derivatives against engineered Escherichia coli strains. The results indicated that certain derivatives exhibited potent synergistic effects when combined with meropenem, a carbapenem antibiotic, significantly reversing antibiotic resistance mechanisms in clinical isolates .
Anti-inflammatory and Antiviral Properties
In addition to its anticancer and antimicrobial activities, 1H-benzimidazole derivatives have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Furthermore, some derivatives have demonstrated antiviral properties against RNA viruses by interfering with viral replication processes .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of topoisomerase I; cell cycle arrest |
| Antimicrobial | Effective against Gram-negative bacteria; MBL inhibition |
| Anti-inflammatory | Reduction in cytokine production |
| Antiviral | Inhibition of viral replication |
Q & A
Q. Table 1. Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | o-PDA + CS₂/KOH (EtOH) | 75% | |
| 2 | Hydrazine hydrate (MeOH) | 82% | |
| 3 | HBTU, i-Pr₂NEt (DMF, RT) | 67% |
Q. Table 2. Spectral Data for Intermediate (1H-Benzo[d]imidazole-2-thiol)
| Technique | Key Signals |
|---|---|
| IR | 2634 cm⁻¹ (S-H), 3395 cm⁻¹ (N-H) |
| ¹H-NMR | δ12.31 (S-H), δ10.93 (N-H) |
| ¹³C-NMR | δ151.93 (N=C-N), 116–130 ppm (aromatic carbons) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
